REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]([S:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)([CH3:10])[C:5]([O:7]CC)=[O:6]>O.CO>[CH3:10][C:4]([S:11][C:12]1[CH:13]=[CH:14][N:15]=[CH:16][CH:17]=1)([CH3:3])[C:5]([OH:7])=[O:6] |f:0.1|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
Concentrated HCl was added to the sodium salt
|
Type
|
CUSTOM
|
Details
|
the mixture triturated with isopropanol
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam bath
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting gummy solid dissolved
|
Type
|
ADDITION
|
Details
|
by adding hot isopropanol
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |